molecular formula C20H23N3 B10806292 N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine

N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine

Cat. No.: B10806292
M. Wt: 305.4 g/mol
InChI Key: LNDKKPIKNYVGHB-UHFFFAOYSA-N
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Description

N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine typically involves the reaction of 4-methylphenylpiperazine with a suitable aldehyde or ketone to form the corresponding imine. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the imine formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography can help in achieving high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methoxyphenyl)piperazin-1-yl)methylbenzamide
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H23N3

Molecular Weight

305.4 g/mol

IUPAC Name

N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine

InChI

InChI=1S/C20H23N3/c1-18-9-11-20(12-10-18)22-14-16-23(17-15-22)21-13-5-8-19-6-3-2-4-7-19/h2-13H,14-17H2,1H3

InChI Key

LNDKKPIKNYVGHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)N=CC=CC3=CC=CC=C3

Origin of Product

United States

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